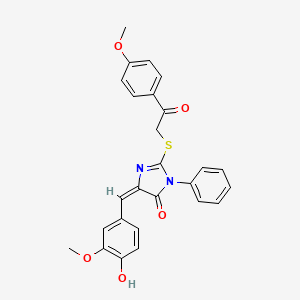

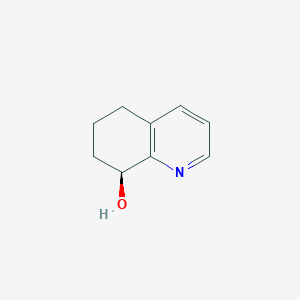

![molecular formula C12H18N6O3S B2991006 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrrolidine-1-sulfonamide CAS No. 2034355-48-9](/img/structure/B2991006.png)

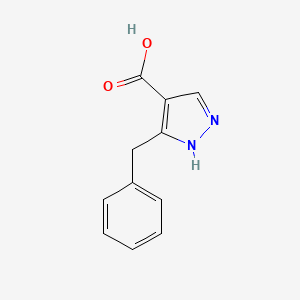

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrrolidine-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrrolidine-1-sulfonamide” is a compound that belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, two series of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials were synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . Another example is the synthesis of 3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole and its energetic salts, which were designed and synthesized based on a fused-triazole backbone with two C-amino groups as substituents .Wissenschaftliche Forschungsanwendungen

Herbicidal Applications

Compounds with [1,2,4]triazolo[4,3-b]pyridazin-3-yl structures have been investigated for their herbicidal activities. For instance, triazolopyrimidine-2-sulfonamide derivatives have been identified as potent acetohydroxyacid synthase inhibitors, which are crucial for the development of new herbicides with high activity and faster degradation rates in soil, aiming to reduce environmental impact (Chao-Nan Chen et al., 2009).

Anticancer Research

Modifications of compounds structurally similar to N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrrolidine-1-sulfonamide have shown significant promise in anticancer research. For instance, the replacement of the acetamide group with alkylurea in certain [1,2,4]triazolo[1,5-a]pyridin derivatives has led to compounds with potent antiproliferative activities against human cancer cell lines, while also demonstrating lower acute oral toxicity. This suggests potential for these compounds as effective anticancer agents with reduced side effects (Xiao-meng Wang et al., 2015).

Antimicrobial and Antifungal Agents

Research into sulfonamido-containing heterocyclic compounds has led to the development of new antibacterial and antifungal agents. These compounds, due to their structural diversity and functional groups, have shown high activities against a broad spectrum of bacteria and fungi, indicating their potential as novel antimicrobial agents for medical and agricultural uses (M. E. Azab et al., 2013).

Anti-Asthmatic Activities

Studies on condensed-azole derivatives, including [1,2,4]triazolo[1,5-b]pyridazines, have revealed compounds with significant anti-asthmatic activities. These compounds have been evaluated for their ability to inhibit platelet-activating factor-induced bronchoconstriction, showing promise as treatments for asthma and other respiratory diseases (M. Kuwahara et al., 1997).

Cardiovascular Applications

The cardiovascular properties of 1,2,4-triazolo[1,5-a]pyrimidines, including vasodilating and antihypertensive activities, have been explored. These studies highlight the potential of such compounds in the development of new cardiovascular drugs, demonstrating the broad applicability of triazolopyridazine derivatives in therapeutic contexts (Y. Sato et al., 1980).

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to target essential cell division proteins and the c-Met kinase .

Mode of Action

Similar compounds have been found to stabilize ftsz protofilaments by cross-linking them and serving as a cytoplasmic membrane anchor for the z ring . Another compound was identified as a pan-phosphodiesterase (PDE) family inhibitor .

Biochemical Pathways

Related compounds have been implicated in cell division processes and in the regulation of heart rate, cardiac output, and contractility indices .

Pharmacokinetics

A related compound was found to exhibit excellent pharmacokinetic profile and high potency in vitro and in vivo, effecting c-myc downregulation and tumor growth inhibition in xenograft studies .

Result of Action

Related compounds have been found to exhibit potent antiproliferative activities against a549, bewo, and mcf-7 cells .

Eigenschaften

IUPAC Name |

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrrolidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N6O3S/c1-2-21-12-6-5-10-14-15-11(18(10)16-12)9-13-22(19,20)17-7-3-4-8-17/h5-6,13H,2-4,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIMHQAWQJSZRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN2C(=NN=C2CNS(=O)(=O)N3CCCC3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

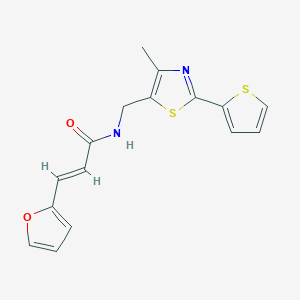

![{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 3-METHOXYBENZOATE](/img/structure/B2990929.png)

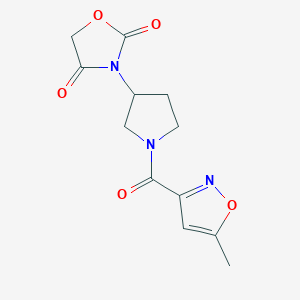

![6-(oxan-4-yloxy)-N-[(4-sulfamoylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2990935.png)

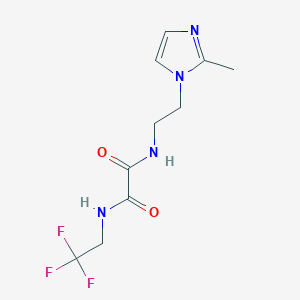

![N-[2-(thiophene-2-amido)phenyl]pyrazine-2-carboxamide](/img/structure/B2990941.png)

![ethyl ({5-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B2990946.png)